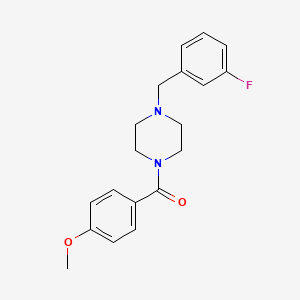![molecular formula C16H14ClNO4 B5760396 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various conditions such as arthritis, acute pain, and menstrual cramps. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme that is responsible for inflammation and pain.
作用機序
The mechanism of action of 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid involves the inhibition of the COX-2 enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. Celecoxib selectively inhibits COX-2, which reduces inflammation and pain without affecting the COX-1 enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid are mainly related to its anti-inflammatory and analgesic properties. Celecoxib has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Celecoxib has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.
実験室実験の利点と制限
The advantages of using 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid in lab experiments are its selectivity for COX-2, which reduces the risk of gastrointestinal side effects, and its potential therapeutic properties in various diseases such as cancer and neurodegenerative diseases. The limitations of using Celecoxib in lab experiments are its potential toxicity at high doses, its potential to increase the risk of cardiovascular events, and its limited effectiveness in certain types of cancer.
将来の方向性
There are several future directions for the research on 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid. One direction is to investigate the potential of Celecoxib in combination with other drugs in the treatment of cancer. Another direction is to investigate the potential of Celecoxib in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects of Celecoxib at high doses and its potential to increase the risk of cardiovascular events.
合成法
The synthesis of 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid involves several steps. The first step is the preparation of 2-methoxybenzoic acid by reacting 2-methoxyphenol with carbon dioxide and a base. The second step involves the acetylation of 2-methoxybenzoic acid with acetic anhydride to form 2-acetoxybenzoic acid. The third step involves the reaction of 2-acetoxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The final step involves the reaction of 2-chlorobenzoic acid with 4-(methylsulfonyl)phenylacetic acid to form 4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid.
科学的研究の応用
4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in various preclinical studies. Celecoxib has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer. It has also been used in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
4-chloro-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-22-14-5-3-2-4-10(14)8-15(19)18-13-9-11(17)6-7-12(13)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOFKTDMTZCTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)